Phenyl formate

描述

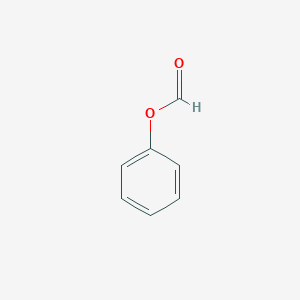

Phenyl formate is an organic compound with the chemical formula HCOOC6H5. It is an ester formed from formic acid and phenol. This compound is a colorless liquid with a pungent, rather sharp, green-herbaceous odor. It is almost insoluble in water but soluble in alcohol and oils .

准备方法

Synthetic Routes and Reaction Conditions: Phenyl formate can be synthesized through the reaction of formic acid with phenol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester without significant side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by the cold formulation of phenol. This method involves mixing phenol with formic acid under specific conditions to yield this compound. The process is optimized to maximize yield and purity while minimizing the formation of byproducts .

化学反应分析

Types of Reactions: Phenyl formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenol and carbon dioxide.

Reduction: It can be reduced to formic acid and phenol.

Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Phenol and carbon dioxide.

Reduction: Formic acid and phenol.

Substitution: Depending on the nucleophile, different substituted phenyl derivatives can be formed

科学研究应用

Organic Synthesis

1.1 CO Surrogate in Reductive Cyclization

Phenyl formate is utilized as a carbon monoxide (CO) surrogate in the reductive cyclization of organic nitro compounds. This application is significant because it allows for the synthesis of N-heterocycles without the need for high-pressure equipment typically required for CO reactions. The process involves using palladium as a catalyst, which facilitates the transformation of nitro compounds into indoles and other heterocycles efficiently at moderate temperatures and pressures .

Key Findings:

- Catalyst Efficiency: The use of palladium with this compound has shown improved yields compared to other CO surrogates. The reaction conditions can be optimized to achieve up to 70% yield of indoles without requiring autoclaves .

- Reaction Conditions: Typical conditions involve using a solvent mixture of acetonitrile and dimethylformamide at elevated temperatures (around 180 °C) to promote the decomposition of this compound into CO and phenols, which participate in the cyclization reaction .

Analytical Chemistry

2.1 Chromatographic Applications

This compound has been studied in the context of chromatography, particularly in its interaction with phenyl columns. Its retention and selectivity characteristics make it useful for separating various analytes based on their molecular descriptors. The study employed partial least squares (PLS) methods to analyze interactions on phenyl columns, revealing insights into how lipophilicity and polarizability influence retention times .

Key Insights:

- Retention Mechanism: The interaction mechanisms are dominated by specific intermolecular forces such as dipole-dipole interactions, which are critical for optimizing separation processes in analytical applications .

- Predictive Modeling: A predictive model with high accuracy (R² = 0.919) was developed to correlate retention times with structural descriptors, demonstrating the utility of this compound in method development for chromatography .

Case Studies

3.1 Indole Synthesis via Nitro Compounds

A notable case study involved the synthesis of indoles from β-nitrostyrenes using this compound as a CO source. The study highlighted the efficiency of a bimetallic catalyst system comprising ruthenium and palladium, achieving significant substrate conversion rates under optimized conditions .

3.2 Pyrolysis Study

Research on the pyrolysis of this compound has provided insights into its thermal stability and decomposition pathways, which are essential for understanding its behavior in combustion processes and potential environmental impacts . The detailed kinetic models constructed from these studies aid in predicting the outcomes of thermal degradation.

Data Summary Table

作用机制

Phenyl formate acts as a carbon monoxide surrogate in various chemical reactions. Under reaction conditions, it liberates carbon monoxide, which then participates in the catalytic cycle. This mechanism is particularly useful in the reductive cyclization of organic nitro compounds to yield different nitrogen-containing heterocycles. The carbon monoxide generated from this compound interacts with transition metal catalysts, facilitating the formation of the desired products .

相似化合物的比较

Phenyl formate can be compared with other formates such as ethyl formate, isopropyl formate, and tert-butyl formate. These compounds share similar chemical properties but differ in their reactivity and applications:

Ethyl Formate: Used as a flavoring agent and in the synthesis of pharmaceuticals.

Isopropyl Formate: Employed in the production of fragrances and as a solvent.

Tert-Butyl Formate: Utilized in organic synthesis and as a reagent in various chemical reactions.

This compound is unique due to its ability to act as a carbon monoxide surrogate, making it particularly valuable in catalytic reactions that require carbon monoxide .

生物活性

Phenyl formate, an aromatic ester, has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications for health and industry.

This compound is an ester formed from phenol and formic acid. It is primarily used in organic synthesis, particularly in the palladium-catalyzed carbonylation of aryl halides and as a reagent for the formylation of amines . The compound is characterized by its immiscibility with water and solubility in organic solvents such as ether and benzene .

Synthesis Methods:

- Enzymatic Synthesis : Recent studies have shown that phenethyl formate can be synthesized using immobilized lipases, achieving high yields through environmentally friendly processes .

- Chemical Reactions : this compound can also be produced through traditional chemical methods involving phenol and formic acid under controlled conditions.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects.

Antimicrobial Activity

Research indicates that certain derivatives of this compound possess antimicrobial properties. For instance, compounds with a phenyl substituent have shown varying degrees of inhibitory activity against pathogens such as Staphylococcus aureus and Bacillus cereus at specific concentrations .

Anti-Cancer Properties

Studies have investigated the anti-cancer potential of this compound derivatives. For example, intervenolin analogs with phenyl substituents demonstrated weak inhibitory effects on gastric adenocarcinoma cells, suggesting that structural modifications could enhance their efficacy against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : this compound may interfere with metabolic pathways by inhibiting specific enzymes involved in cell proliferation or survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.

- Interaction with Cellular Membranes : The lipophilic nature of this compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various this compound derivatives against common bacterial strains. The results indicated that certain modifications to the phenyl ring significantly enhanced antibacterial activity, particularly against Staphylococcus aureus. The optimal concentration for effective inhibition was found to be 250 µg/mL .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anti-cancer properties of phenyl-substituted intervenolin analogs. The study revealed that while some compounds exhibited minimal activity against gastric cancer cells, others showed selective inhibition when tested alongside stromal cells. This suggests a potential pathway for developing targeted cancer therapies that minimize harm to healthy tissues .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H8O2 |

| Molecular Weight | 152.15 g/mol |

| Solubility | Immiscible with water |

| Boiling Point | 192 °C |

| Biological Activity | Effect | Concentration (µg/mL) |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | 250 |

| Anti-Cancer | Weak inhibition on gastric adenocarcinoma | Varies |

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for phenyl formate, and what factors influence their reproducibility?

- Methodological Answer : this compound is commonly synthesized via the reaction of phenol with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Key factors affecting reproducibility include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., pyridine) influence reaction kinetics and purity .

- Temperature control : Excess heat may lead to decomposition into CO and phenol (Table 1) .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance yield by stabilizing intermediates .

- Table 1 : Decomposition Products of this compound Under Thermal Stress

| Temperature (°C) | Pressure (atm) | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| 120 | 1 | CO, Phenol | 85 | |

| 150 | 1 | CO, Phenol | 92 |

Q. How can this compound be characterized to confirm its purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify ester functional groups (δ ~8.1 ppm for formate proton) .

- Chromatography : GC-MS or HPLC to detect impurities (e.g., residual phenol or formic acid) .

- Elemental analysis : Validate empirical formula (C₇H₆O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective C–H carbonylation of alkenes using this compound as a carbonyl source?

- Methodological Answer : Studies propose a palladium-catalyzed pathway involving:

Oxidative addition : this compound binds to Pd(0), forming a Pd(II)-formate intermediate.

1,4-Palladium migration : Aryl-to-vinyl migration directs carbonyl insertion at specific C–H sites.

Reductive elimination : Releases the carbonylated product and regenerates Pd(0) .

- Key Variables : Solvent polarity (e.g., DMF vs. THF) and ligand design (e.g., phosphine ligands) critically affect migration efficiency .

Q. How do discrepancies in reported thermal stability data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., 120°C vs. 150°C) may stem from:

- Analytical techniques : TGA (mass loss) vs. DSC (enthalpic changes) measure stability differently .

- Sample purity : Impurities (e.g., moisture) lower observed decomposition thresholds.

- Statistical rigor : Apply error analysis (e.g., ±2σ confidence intervals) to published datasets .

Q. What strategies optimize this compound’s catalytic efficiency in multistep syntheses while minimizing side reactions?

- Methodological Answer :

- In situ generation : Avoid isolation steps by generating this compound directly in reaction mixtures .

- Additive screening : Use scavengers (e.g., molecular sieves) to trap water or acidic byproducts.

- Kinetic profiling : Monitor reaction progress via inline FTIR to identify optimal quenching times .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers structure datasets involving this compound to ensure reproducibility and compliance with journal standards?

- Methodological Answer : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population : Define substrate scope (e.g., alkenes, aryl halides).

- Intervention : Detail reaction conditions (catalyst loading, solvent, temperature).

- Comparison : Benchmark against alternative carbonyl sources (e.g., CO gas).

- Outcome : Report yields, selectivity, and purity metrics.

- Time : Specify reaction duration and stability over time .

- Data Presentation : Use SI units, avoid undefined abbreviations, and include raw data in appendices .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound-mediated reactions?

- Methodological Answer :

- Multivariate analysis : Identify confounding variables (e.g., solvent purity, catalyst batch) via principal component analysis (PCA).

- Error propagation : Calculate combined uncertainties for yield and selectivity using the Kragten method .

- Meta-analysis : Aggregate data from multiple studies to detect trends obscured by experimental noise .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

属性

IUPAC Name |

phenyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOWCLRLLWTHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171898 | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864-94-4 | |

| Record name | Phenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。